molecular formula C12H21ClN2O2 B2633827 2-Chloro-1-[4-(oxolan-3-ylmethyl)piperazin-1-yl]propan-1-one CAS No. 2411221-73-1

2-Chloro-1-[4-(oxolan-3-ylmethyl)piperazin-1-yl]propan-1-one

Cat. No. B2633827
CAS RN: 2411221-73-1
M. Wt: 260.76
InChI Key: UKUAEYPUILAOCU-UHFFFAOYSA-N
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Description

2-Chloro-1-[4-(oxolan-3-ylmethyl)piperazin-1-yl]propan-1-one, also known as CPP, is a chemical compound that has been widely used in scientific research due to its unique properties. CPP is a synthetic compound that was first synthesized in the 1980s and has since been used in various research studies.

Mechanism of Action

2-Chloro-1-[4-(oxolan-3-ylmethyl)piperazin-1-yl]propan-1-one binds to the NMDA receptor at the glycine site, which enhances the activity of the receptor. This leads to an increase in the influx of calcium ions into the cell, which triggers a cascade of biochemical and physiological events. The activation of the NMDA receptor has been shown to play a crucial role in synaptic plasticity, which is the ability of synapses to change their strength in response to neuronal activity.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. In animal studies, this compound has been shown to enhance learning and memory, increase synaptic plasticity, and improve cognitive function. This compound has also been shown to have neuroprotective effects, which may be beneficial in the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-Chloro-1-[4-(oxolan-3-ylmethyl)piperazin-1-yl]propan-1-one is its ability to cross the blood-brain barrier and bind to the NMDA receptor. This makes it an ideal tool for studying the role of the NMDA receptor in neurological and psychiatric disorders. However, one of the limitations of this compound is its short half-life, which may limit its use in long-term studies.

Future Directions

There are several future directions for research involving 2-Chloro-1-[4-(oxolan-3-ylmethyl)piperazin-1-yl]propan-1-one. One area of research is the development of new compounds that target the NMDA receptor with greater specificity and efficacy. Another area of research is the use of this compound in combination with other drugs to treat neurological and psychiatric disorders. Finally, there is a need for further research to understand the long-term effects of this compound on the brain and its potential for use in clinical settings.
Conclusion
In conclusion, this compound is a synthetic compound that has been widely used in scientific research due to its ability to cross the blood-brain barrier and bind to the NMDA receptor. This compound has been shown to have a wide range of biochemical and physiological effects, including enhancing learning and memory, increasing synaptic plasticity, and improving cognitive function. While there are limitations to the use of this compound in long-term studies, it remains a valuable tool for studying the role of the NMDA receptor in neurological and psychiatric disorders. Further research is needed to develop new compounds that target the NMDA receptor with greater specificity and efficacy, and to understand the long-term effects of this compound on the brain.

Synthesis Methods

2-Chloro-1-[4-(oxolan-3-ylmethyl)piperazin-1-yl]propan-1-one can be synthesized using a two-step process. The first step involves the reaction of 3-hydroxypropanal with piperazine in the presence of an acid catalyst to form 4-(oxolan-3-ylmethyl)piperazine. The second step involves the reaction of 4-(oxolan-3-ylmethyl)piperazine with 2-chloropropionyl chloride in the presence of a base catalyst to form this compound.

Scientific Research Applications

2-Chloro-1-[4-(oxolan-3-ylmethyl)piperazin-1-yl]propan-1-one has been widely used in scientific research due to its ability to cross the blood-brain barrier and bind to the N-methyl-D-aspartate (NMDA) receptor. The NMDA receptor is a type of glutamate receptor that plays a crucial role in synaptic plasticity and learning and memory. This compound has been used to study the role of the NMDA receptor in various neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and depression.

properties

IUPAC Name

2-chloro-1-[4-(oxolan-3-ylmethyl)piperazin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21ClN2O2/c1-10(13)12(16)15-5-3-14(4-6-15)8-11-2-7-17-9-11/h10-11H,2-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKUAEYPUILAOCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCN(CC1)CC2CCOC2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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